molecular formula C12H16O2 B8514229 4,7-Dimethyl-6-methoxy-1-indanol

4,7-Dimethyl-6-methoxy-1-indanol

Cat. No.: B8514229
M. Wt: 192.25 g/mol
InChI Key: QICFBYGLDFZGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Dimethyl-6-methoxy-1-indanol is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

6-methoxy-4,7-dimethyl-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C12H16O2/c1-7-6-11(14-3)8(2)12-9(7)4-5-10(12)13/h6,10,13H,4-5H2,1-3H3

InChI Key

QICFBYGLDFZGOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1CCC2O)C)OC

Origin of Product

United States

The Indane and Indanol Scaffold: Structural Significance and Research Trajectories

The fundamental structure of indane consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. researchgate.net This rigid, bicyclic framework provides a versatile platform for the development of a wide array of chemical entities. researchgate.net The introduction of a hydroxyl (-OH) group onto the five-membered ring transforms indane into indanol, opening up further avenues for chemical modification and influencing the molecule's physical and chemical properties. ontosight.ai The presence of the hydroxyl group, for instance, allows for the formation of hydrogen bonds, which can impact solubility and interactions with biological targets. ontosight.ai

The significance of the indane scaffold is underscored by its presence in numerous biologically active natural products and synthetic pharmaceuticals. tudublin.ietudublin.ie Natural indanones and indanes have been isolated from various sources, including cyanobacteria and ferns, and have demonstrated activities ranging from antibacterial to cytotoxic. tudublin.ietudublin.ie In medicinal chemistry, the indane nucleus is a key component of several established drugs, such as the anti-inflammatory agent Sulindac and the antiviral drug Indinavir. researchgate.netresearchgate.net The adaptability of the indane and indanol scaffold allows for extensive structure-activity relationship (SAR) studies, where systematic modifications of the substituent patterns on the fused ring system can lead to the rational design of therapeutic molecules with enhanced efficacy and selectivity. researchgate.netresearchgate.net

Research into indanol derivatives is an active and evolving field. The chiral nature of many indanol derivatives, meaning they can exist as non-superimposable mirror images (enantiomers), is of particular importance in pharmaceutical development, as different enantiomers of a drug can have vastly different biological activities. ontosight.ai The synthesis of enantiopure indanols is a key focus, often employing methods such as the reduction of indanones with chiral reducing agents or the enzymatic resolution of racemic mixtures. ontosight.ai These chiral building blocks are then utilized in the synthesis of more complex and biologically active molecules. ontosight.ai

Table 1: Key Structural Features of the Indane and Indanol Scaffold

FeatureDescriptionSignificance in Research
Core Structure Benzene ring fused to a cyclopentane ring.Provides a rigid and predictable three-dimensional shape.
Hydroxyl Group (-OH) Transforms indane to indanol.Site for further chemical reactions and influences solubility and biological interactions. ontosight.ai
Chirality Potential for stereoisomers (enantiomers).Different enantiomers can have distinct biological effects, crucial for drug design. ontosight.ai
Substituent Positions Multiple sites on both rings for functionalization.Allows for fine-tuning of properties through structure-activity relationship (SAR) studies. researchgate.netresearchgate.net

Contextualizing 4,7 Dimethyl 6 Methoxy 1 Indanol Within Indanol Chemistry Literature

The compound 4,7-Dimethyl-6-methoxy-1-indanol is a specific example of a substituted indanol. Its structure features the characteristic indanol core with additional methyl and methoxy (B1213986) groups attached to the benzene (B151609) ring. While detailed research findings specifically on this compound are not extensively documented in the public domain, its structure suggests its potential relevance in several areas of chemical research, particularly as an intermediate in organic synthesis.

The synthesis of such substituted indanols can often be achieved through multi-step processes starting from more readily available materials. For instance, the synthesis of substituted indanones, which are precursors to indanols, is a well-established area of organic chemistry. The presence of the dimethyl and methoxy substituents on the aromatic ring of this compound would influence its electronic properties and reactivity compared to unsubstituted indanol. These substituents can direct further chemical transformations and modulate the biological activity of any resulting derivatives.

The study of substituted indanols is a cornerstone of medicinal chemistry. By modifying the substituents on the indanol framework, chemists can develop compounds that are highly selective for specific biological targets, such as enzymes or receptors. nih.gov For example, different substitution patterns on the indolin-2-one scaffold, which is related to the indane structure, have been shown to yield selective inhibitors of various receptor tyrosine kinases, which are implicated in diseases like cancer. nih.gov Similarly, the specific arrangement of methyl and methoxy groups in this compound could be a key feature in the design of novel therapeutic agents.

Table 2: Properties of this compound

PropertyValue/Information
IUPAC Name 4,7-Dimethyl-6-methoxy-2,3-dihydro-1H-inden-1-ol
Molecular Formula C12H16O2
CAS Number Not readily available in public databases.
Parent Compound 1-Indanol (B147123) guidechem.comchemicalbook.com
Key Substituents Two methyl groups, one methoxy group.

Synthetic Pathways to this compound: A Review of Methodologies

The synthesis of substituted indanols, such as this compound, is a significant area of research in organic chemistry, largely because the indanol structural motif is a key component in a variety of medicinally important compounds. mdpi.com This article details the primary synthetic strategies for obtaining this compound, focusing on reduction pathways, total synthesis, stereochemical considerations, and alternative methods.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 4,7 Dimethyl 6 Methoxy 1 Indanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed picture of the molecular structure can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4,7-Dimethyl-6-methoxy-1-indanol is predicted to provide distinct signals corresponding to each unique proton environment. The expected chemical shifts (δ) in ppm, multiplicities, and proton integrations are crucial for the initial structural assignment.

The aromatic region would feature a single proton, H-5, appearing as a singlet due to the absence of adjacent protons for coupling. The aliphatic portion of the indanol ring system gives rise to more complex signals. The proton at C1, being adjacent to a stereocenter and coupled to the C2 protons, would likely appear as a triplet. The C2 and C3 protons would present as multiplets, reflecting their coupling to each other and to the proton at C1. The hydroxyl proton signal is typically a broad singlet whose chemical shift can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-OHVariable (e.g., 1.5-4.0)Broad Singlet (br s)1H
H-56.5 - 6.8Singlet (s)1H
H-1~5.2Triplet (t)1H
-OCH₃~3.8Singlet (s)3H
H-3~2.9Multiplet (m)2H
H-2~2.5Multiplet (m)2H
C4-CH₃~2.2Singlet (s)3H
C7-CH₃~2.1Singlet (s)3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A proton-decoupled ¹³C NMR spectrum would show a signal for each of the 12 unique carbon atoms in this compound. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The aromatic region would contain six signals for the benzene (B151609) ring carbons. The carbon bearing the methoxy (B1213986) group (C6) and the hydroxyl-bearing carbon (C1) would be the most deshielded among the sp³ and sp² carbons, respectively, due to the electronegativity of the attached oxygen atoms. The chemical shift for the C1 carbon in the parent 1-indanol (B147123) is observed around 76.0 ppm. The methoxy carbon itself typically resonates in the 55-63 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C6~155
C7a~144
C3a~141
C4~135
C7~128
C5~108
C1~76
-OCH₃~56
C3~35
C2~30
C4-CH₃~18
C7-CH₃~12

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the H-1 and H-2 protons, and between the H-2 and H-3 protons, confirming the connectivity within the five-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. It would definitively link the proton assignments from Table 1 to the carbon assignments in Table 2 (for all C-H bonds).

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are typically two or three bonds away. Crucial HMBC correlations for confirming the substitution pattern would include:

The methoxy protons (-OCH₃) to the C6 carbon.

The aromatic H-5 proton to carbons C4, C7, C3a, and C7a.

The C4-methyl protons to carbons C3a, C4, and C5.

The C7-methyl protons to carbons C6, C7, and C7a.

The H-1 proton to carbons C2, C3, and C7a.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

For this compound, the most prominent feature would be a broad absorption band in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group. Aliphatic C-H stretching would appear just below 3000 cm⁻¹, while aromatic C-H stretching would be seen just above 3000 cm⁻¹. The spectrum would also show characteristic C=C stretching absorptions for the aromatic ring and C-O stretching absorptions for the alcohol and the aryl ether functionalities.

Table 3: Predicted IR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Intensity
O-H StretchAlcohol3600 - 3200Broad, Strong
C-H Stretch (sp²)Aromatic3100 - 3000Medium
C-H Stretch (sp³)Alkane (ring, methyl)2980 - 2850Strong
C=C StretchAromatic Ring1600 & 1500Medium
C-O Stretch (Asymmetric)Aryl Ether1275 - 1200Strong
C-O StretchSecondary Alcohol~1100Strong

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (molecular formula C₁₂H₁₆O₂), the molecular weight is 192.25 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 192. The fragmentation pattern would provide further structural clues. Plausible fragmentation pathways include:

Loss of a water molecule from the alcohol (M-18) to give a peak at m/z 174.

Loss of a methyl radical (M-15) from one of the aromatic methyl groups or the methoxy group, resulting in a peak at m/z 177.

Loss of a methoxy radical (M-31) to yield a peak at m/z 161.

Cleavage of the five-membered ring, leading to various smaller charged fragments.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural evidence. This technique can determine the precise three-dimensional coordinates of every atom in the crystal lattice.

Analytical Chemistry Approaches for the Detection and Characterization of 4,7 Dimethyl 6 Methoxy 1 Indanol

Chromatographic Separation Techniques

Chromatographic methods are fundamental in the analysis of 4,7-Dimethyl-6-methoxy-1-indanol, enabling its separation from complex matrices and the quantification of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. While specific, validated HPLC methods for this particular compound are not extensively published, standard methodologies can be developed based on its structural characteristics and the analysis of related compounds.

The primary goal of an HPLC method in this context is to separate the main compound from any impurities, which may include starting materials, by-products of the synthesis, or degradation products. medwinpublishers.com A typical HPLC system for this analysis would consist of a pump, an injector, a column, a detector, and a data acquisition system.

Method Development Considerations:

Stationary Phase: A reversed-phase C18 or C8 column is a common starting point for a molecule of this polarity. For potential chiral analysis, specialized chiral stationary phases (CSPs) like those based on cellulose (B213188) or amylose (B160209) derivatives would be necessary. nih.govptfarm.pl

Mobile Phase: A mixture of water and an organic modifier such as acetonitrile (B52724) or methanol (B129727) is typically used. The elution strength is adjusted by varying the ratio of the organic modifier. Isocratic elution (constant mobile phase composition) can be used for simple separations, while gradient elution (changing mobile phase composition) is often required for complex samples containing impurities with a wide range of polarities.

Detection: A UV detector is commonly employed, with the detection wavelength set at or near the maximum absorbance of the this compound chromophore. Based on the parent indanol structure, this is expected to be in the UV region. researchgate.netrsc.orgmpg.de

Quantification: Quantification is achieved by creating a calibration curve using standards of known concentration. The peak area of the analyte is proportional to its concentration. The purity of a sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. rsc.org

Table 1: Proposed Starting HPLC Parameters for Purity Analysis

ParameterSuggested ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for moderately polar organic molecules.
Mobile Phase A: Water; B: AcetonitrileCommon solvents providing good separation.
Elution Gradient: 50-90% B over 20 minTo elute a range of potential impurities.
Flow Rate 1.0 mL/minTypical analytical flow rate.
Detection UV at ~270-280 nmBased on the aromatic and methoxy (B1213986) groups.
Injection Vol. 10 µLStandard injection volume.
Column Temp. 30 °CFor reproducible retention times.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. This compound, being an indanol derivative, can be analyzed by GC-MS, potentially after derivatization to increase its volatility and thermal stability.

In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound.

For related methoxy-indole compounds, GC-MS analysis has shown that fragmentation primarily occurs at the groups attached to the indole (B1671886) nucleus. rsc.org For this compound, characteristic fragments would be expected from the loss of the hydroxyl group, methyl groups, and the methoxy group. The elution order in GC is often related to the steric hindrance of the substituents on the ring system. mpg.de

Table 2: Predicted GC-MS Fragmentation for this compound

Fragment IonProposed Structure/LossSignificance
[M]+ Molecular IonConfirms the molecular weight of the compound.
[M-18]+ Loss of H₂OCharacteristic of alcohol-containing compounds.
[M-15]+ Loss of a methyl group (CH₃)Indicates the presence of a methyl substituent.
[M-31]+ Loss of a methoxy radical (•OCH₃)Indicates the presence of a methoxy group.

Spectrometric Detection and Quantification Methods (e.g., UV-Visible Spectroscopy)

UV-Visible spectroscopy is a valuable tool for the detection and quantification of compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Visible region. The aromatic ring and the methoxy substituent in this compound constitute a chromophore, making it suitable for UV-Visible analysis.

High-resolution UV spectroscopy studies on the parent compound, 1-indanol (B147123), have identified the S₁ ← S₀ electronic transition, which is a ππ* transition associated with the benzene (B151609) ring. researchgate.netrsc.orgmpg.de The presence of methyl and methoxy substituents on the benzene ring of this compound is expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted 1-indanol.

This technique is often used as a detection method in HPLC. nih.gov For quantification, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte. UV-Vis spectroscopy can also be employed for purity testing, where the absence of unexpected absorption peaks can indicate the absence of certain impurities. shimadzu.com

Table 3: Expected UV-Visible Absorption Data

CompoundExpected λmax (nm)Chromophore
1-Indanol~260-275Benzene ring
This compound~270-290Methoxy- and dimethyl-substituted benzene ring

Impurity Profiling and Process-Related Impurity Analysis

Impurity profiling is the identification, quantification, and characterization of impurities in a substance. medwinpublishers.comajprd.combiomedres.us In the context of this compound, which may be a pharmaceutical intermediate, rigorous impurity profiling is critical to ensure the quality and safety of the final product. nih.gov Impurities can originate from various sources, including the starting materials, reagents, catalysts, intermediates, and by-products of the synthesis, as well as degradation products. ijprajournal.com

The synthesis of substituted indanols can involve multiple steps, each with the potential to introduce impurities. For example, in the synthesis of sertindole, impurities arose from incomplete reactions and side reactions such as dehalogenation. beilstein-journals.org A similar approach can be used to predict potential impurities in the synthesis of this compound.

Analytical techniques such as HPLC and GC-MS are the primary tools for impurity profiling. Hyphenated techniques like LC-MS are particularly powerful as they combine the separation power of chromatography with the identification capabilities of mass spectrometry. nih.gov Once an impurity is detected, its structure can be elucidated using techniques like NMR and IR spectroscopy, and a reference standard can be synthesized for quantification. spirochem.com

Table 4: Potential Process-Related Impurities

Impurity TypePotential SourceExample
Starting Material Incomplete reactionUnreacted precursors of the indanol ring system.
By-product Side reactionsIsomeric forms of the final product, over-methylated or demethylated species.
Intermediate Incomplete reactionPrecursor compounds from intermediate synthetic steps.
Reagent Carry-over from synthesisResidual catalysts or solvents.
Degradation Product Instability of the final compoundOxidation or dehydration products.

4,7 Dimethyl 6 Methoxy 1 Indanol As a Synthetic Intermediate and Molecular Scaffold in Organic and Medicinal Chemistry

Role in the Synthesis of Key Indanone Derivatives and Related Structures

The primary and most direct synthetic application of 4,7-Dimethyl-6-methoxy-1-indanol is its role as a precursor to the corresponding ketone, 4,7-Dimethyl-6-methoxy-1-indanone. The oxidation of a secondary alcohol at the 1-position of the indane ring system is a common and efficient method for accessing 1-indanone (B140024) derivatives. beilstein-journals.org These indanones are not merely synthetic targets in their own right but are crucial intermediates for a multitude of biologically active compounds, including antiviral, anti-inflammatory, and anticancer agents. beilstein-journals.orgnih.gov

The transformation of 1-indanols to 1-indanones can be achieved using a variety of oxidizing agents. The choice of reagent can be critical for achieving high yields and avoiding side reactions, especially with a substituted aromatic ring.

Table 1: Common Oxidation Methods for Converting 1-Indanols to 1-Indanones

Oxidizing Agent Typical Conditions Reference
Manganese Dioxide (MnO₂) Suitable for optically pure 1-indanol (B147123) tricarbonylchromium complexes. beilstein-journals.org
Ruthenium catalysts (immobilized) Poly(ethylene glycol)-supported ruthenium complex or SiO₂-supported iodoarene–RuCl₃ can be used for oxidizing indane to 1-indanone. beilstein-journals.org

The resulting 4,7-Dimethyl-6-methoxy-1-indanone serves as a versatile platform for further synthetic elaborations. The ketone functionality can undergo a wide range of reactions, such as aldol (B89426) condensations, reductive aminations, and various coupling reactions, to introduce further complexity and build diverse molecular libraries. For example, reductive amination of the indanone can lead to the corresponding amine, which can then be further functionalized. nih.gov

Application as a Precursor for the Construction of Fused Heterocyclic Systems

The indanone core derived from this compound is a valuable starting point for the synthesis of fused heterocyclic systems. These polycyclic structures are of significant interest due to their prevalence in natural products and their diverse pharmacological activities. nih.gov Annulation strategies involving 1-indanones provide access to a variety of carbocyclic and heterocyclic skeletons. nih.gov

One prominent class of fused heterocycles accessible from indanone-related precursors are pterocarpans, which are isoflavonoids known for their role as phytoalexins. researchgate.net The synthesis of pterocarpans can proceed through isoflavone (B191592) intermediates, which themselves can be prepared from chalcones derived from the condensation of a benzaldehyde (B42025) with a ketone. researchgate.net The indanone structure provides a rigid scaffold upon which additional rings can be constructed. For instance, indanone derivatives can react with aryl hydrazines in a Fischer indole (B1671886) reaction to yield indenoindoles, a class of fused heterocycles. nih.gov The synthesis of aza-pterocarpan analogues has also been explored, demonstrating the versatility of this synthetic approach. amanote.com

Table 2: Examples of Fused Heterocyclic Systems Derived from Indanone Scaffolds

Fused System Synthetic Approach from Indanone Precursor Potential Biological Relevance Reference
Indenoindoles Fischer indole synthesis using an indanone and an aryl hydrazine (B178648). Antitumor, antiviral nih.gov
Pterocarpans & Analogues Multi-step synthesis involving intermediates structurally related to indanones. Phytoalexins, antimicrobial researchgate.netresearchgate.net
Indenopyrazoles Condensation of an indanone with hydrazine derivatives. CNS agents, kinase inhibitors researchgate.net

Contribution to the Design and Synthesis of Novel Scaffolds for Structure-Activity Relationship (SAR) Studies in Related Molecular Systems

In medicinal chemistry, the systematic modification of a lead compound to understand the relationship between its chemical structure and biological activity (SAR) is a cornerstone of drug discovery. The scaffold provided by this compound, and more directly its corresponding indanone, is highly valuable for such studies. The methoxy (B1213986) and dimethyl substituents on the aromatic ring offer specific steric and electronic properties that can be systematically varied to probe their influence on biological targets. nih.gov

The methoxy group, in particular, is a prevalent feature in many natural products and approved drugs, where it can influence ligand-target binding, physicochemical properties, and metabolic stability. nih.gov By starting with the 4,7-dimethyl-6-methoxy-indanone core, medicinal chemists can create libraries of analogues by modifying the substituents at various positions. For example, SAR studies on 6-(indol-2-yl)pyridine-3-sulfonamides focused on identifying the optimal combination of substituents on the indole N-1, C-5, and C-6 positions to improve pharmacokinetic profiles. researchgate.net Similarly, SAR studies on 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-ones led to the discovery of potent opioid receptor agonists. nih.gov

The indanone scaffold allows for the exploration of different substitution patterns, which is critical for optimizing potency and selectivity. This approach has been successfully applied in the discovery of inhibitors for various biological targets, including enzymes and receptors. nih.govresearchgate.net

Table 3: Scaffolds Relevant to SAR Studies Derivable from Indanone-type Precursors

Scaffold Class Therapeutic Area/Target SAR Focus Reference
Indazolones Analgesia (Opioid Receptors) Modification of the phenyl ring and indazole core to improve potency. nih.gov
Indole-based Pyridines Antiviral (Hepatitis C, NS4B) Optimization of indole and sulfonamide substituents for improved DMPK properties. researchgate.net
Dihydropyrazolopyrimidines Cardiology (I(Kur) Channel Blockers) Substitution on the pyrimidine (B1678525) ring to avoid reactive metabolite formation and improve PK profile. nih.gov

Stereochemical Implications for Downstream Synthetic Pathways

The C1 position of this compound is a stereogenic center, meaning the molecule is chiral and can exist as two enantiomers. The absolute stereochemistry at this position has profound implications for the stereochemical outcome of any subsequent reactions in a synthetic sequence. The synthesis of enantiomerically pure pharmaceuticals is critical, as different enantiomers of a drug can have vastly different biological activities and toxicities.

The preparation of an enantiomerically pure indanol often starts from the corresponding prochiral indanone. The asymmetric reduction of the ketone is a key step to set the stereocenter at C1. This can be achieved using chiral reducing agents or catalysts.

The stereochemistry of the indanol is then transferred to downstream products. A pertinent example is in the synthesis of pterocarpans, where the stereochemistry of the final tetracyclic core is determined by the stereochemistry of its precursors. researchgate.net The reduction of an isoflavone to an isoflavan-4-ol, a structural relative of 1-indanol, often produces a mixture of diastereomers (epimers). researchgate.net The subsequent acid-catalyzed cyclization to form the pterocarpan (B192222) ring system is stereospecific, meaning the stereochemistry of the starting alcohol dictates the stereochemistry of the product. The development of stereoselective pathways, such as asymmetric transfer hydrogenation, has been crucial for the synthesis of specific enantiomers of bioactive molecules like pterocarpans. researchgate.net Therefore, controlling the stereochemistry of this compound is paramount for accessing specific stereoisomers of more complex, biologically active molecules derived from it.

Future Directions and Research Perspectives in Indanol Chemistry

Development of More Efficient and Sustainable Synthetic Routes to Substituted Indanols

The synthesis of substituted indanols, such as 4,7-Dimethyl-6-methoxy-1-indanol, traditionally relies on the reduction of the corresponding 1-indanones. whiterose.ac.ukmdpi.com Future research will likely focus on developing more efficient and environmentally benign synthetic strategies.

A primary objective will be the development of greener synthetic routes that minimize waste and avoid harsh reagents. rsc.org This could involve the use of microwave-assisted organic synthesis to accelerate reaction times and improve yields. researchgate.net Furthermore, exploring catalytic systems, such as those based on earth-abundant metals, for key transformations like Friedel-Crafts acylations and alkylations to construct the indanone precursor would be a significant advancement. nih.govbeilstein-journals.org The direct asymmetric reduction of 1-indanones to enantiomerically pure indanols is another critical area. Asymmetric transfer hydrogenation, for instance, has shown promise for related structures and could be adapted for 4,7-Dimethyl-6-methoxy-1-indanone. rsc.org

The following table outlines potential sustainable synthetic approaches for this compound:

Synthetic StepConventional MethodPotential Sustainable Alternative
Indanone Formation Friedel-Crafts acylation with AlCl₃Metal triflate-catalyzed microwave-assisted cyclization beilstein-journals.org
Indanol Formation Reduction with NaBH₄Asymmetric transfer hydrogenation with a chiral catalyst rsc.org

Exploration of Novel Chemical Transformations and Derivatizations

The functional groups present in this compound—the hydroxyl, methoxy (B1213986), and aromatic methyl groups—offer multiple handles for chemical modification. Future research should explore novel transformations to create a diverse library of derivatives with unique properties.

Derivatization of the hydroxyl group is a straightforward yet powerful strategy. Esterification and etherification can be used to modulate the compound's lipophilicity and steric bulk. The development of novel catalytic methods for these transformations will be of interest. The methoxy group could potentially be demethylated to a phenol, opening up another avenue for derivatization. Furthermore, the aromatic methyl groups could be functionalized through selective oxidation or halogenation, providing access to a wider range of analogs. Ring-expansion reactions of the corresponding indanone could also be explored to generate substituted naphthol derivatives. nih.gov

Key areas for exploration in the derivatization of this compound are summarized below:

Functional GroupPotential TransformationResulting Functionality
Hydroxyl Esterification, EtherificationEsters, Ethers
Methoxy DemethylationPhenol
Aromatic Methyl Oxidation, HalogenationCarboxylic Acid, Halomethyl

Integration of Advanced Computational Methodologies for Predictive Chemistry

Computational chemistry offers powerful tools to guide and accelerate the discovery and development of new indanol-based molecules. nih.gov Future research on this compound should leverage these methods for predictive chemistry. nih.govibm.com

Density functional theory (DFT) calculations can be employed to predict the conformational preferences, electronic properties, and spectroscopic signatures of this compound and its derivatives. nih.gov This information is crucial for understanding structure-activity relationships. Molecular docking studies can be used to predict the binding modes of these compounds with biological targets, aiding in the design of new therapeutic agents. nih.gov Furthermore, machine learning algorithms can be trained on existing chemical data to predict the outcomes of synthetic reactions, thus optimizing reaction conditions and identifying promising new synthetic routes. arxiv.orggithub.io

The integration of computational and experimental approaches will be key to unlocking the full potential of this class of compounds.

Strategic Design of Indanol-Based Scaffolds for Chemical Biology and Materials Science Innovations

The rigid and tunable nature of the indanol scaffold makes it an excellent starting point for the design of molecules with specific functions in chemical biology and materials science. acs.orgnih.gov

In chemical biology, this compound derivatives could be designed as probes to study biological processes or as potential therapeutic agents. The indane framework is found in a number of biologically active compounds, suggesting that derivatives of this new indanol could exhibit interesting pharmacological properties. beilstein-journals.orgrsc.org For example, they could be investigated as inhibitors of enzymes or as modulators of protein-protein interactions.

In materials science, the aromatic nature and potential for functionalization of this compound make it a candidate for the development of new organic materials. Derivatives could be explored for applications in organic light-emitting diodes (OLEDs), sensors, or as chiral ligands in asymmetric catalysis. guidechem.comchemicalbook.com The introduction of specific functional groups could be used to tune the photophysical and electronic properties of the resulting materials. The development of indanol-based chiral organoiodine catalysts has already shown promise in asymmetric synthesis. nih.gov

The following table highlights potential applications for strategically designed this compound derivatives:

FieldPotential ApplicationDesign Strategy
Chemical Biology Enzyme Inhibitors, Molecular ProbesIntroduction of pharmacophores, fluorescent tags
Materials Science Organic Electronics, Chiral CatalystsIncorporation of extended π-systems, attachment of coordinating groups

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 4,7-Dimethyl-6-methoxy-1-indanol, and how do reaction conditions impact yield and purity?

  • Methodological Answer :

  • Friedel-Crafts alkylation and methoxy group introduction via nucleophilic substitution are common approaches. For example, highlights the use of protecting groups (e.g., tert-butyloxycarbonyl) to stabilize reactive intermediates during synthesis.
  • Solvent polarity and temperature critically influence regioselectivity. Polar aprotic solvents (e.g., DMF) enhance methoxy group stability, while lower temperatures (0–5°C) minimize side reactions like over-alkylation .
  • Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water mixtures) ensures high purity (>95%) .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR spectroscopy :
  • ¹H NMR : Methoxy protons (-OCH₃) appear as a singlet at δ 3.8–4.0 ppm, while aromatic protons (indanol core) show splitting patterns dependent on substituent positions .
  • ¹³C NMR : Methyl groups (C-4 and C-7) resonate at δ 20–25 ppm, and the methoxy carbon appears at δ 55–60 ppm .
  • Mass spectrometry (ESI-MS) : A molecular ion peak at m/z 220.2 [M+H]⁺ confirms the molecular formula C₁₂H₁₆O₂ .

Q. What stability considerations are critical for storing and handling this compound in experimental settings?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) reveals decomposition above 150°C, necessitating storage at ≤4°C under inert gas (argon) to prevent oxidation .
  • Hygroscopicity : The compound absorbs moisture, requiring desiccants (silica gel) in storage vials to avoid hydrolysis of the methoxy group .

Advanced Research Questions

Q. How do substitution patterns at positions 4, 6, and 7 influence the compound’s electronic properties and reactivity in catalytic systems?

  • Methodological Answer :

  • Computational modeling (DFT) : Electron-donating methoxy groups at C-6 increase electron density on the indanol core, enhancing nucleophilic aromatic substitution reactivity. Methyl groups at C-4 and C-7 sterically hinder electrophilic attack .
  • Comparative synthesis : Analog studies (e.g., 5,7-Dimethoxy-1-indanone in ) demonstrate that shifting substituents alters redox potentials by 0.2–0.5 V, measurable via cyclic voltammetry .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition + cell viability assays) to distinguish direct effects from artifacts .
  • Dose-response profiling : Quantify IC₅₀ values under standardized conditions (pH 7.4, 37°C) to control for environmental variability .

Q. How can researchers optimize chiral resolution of this compound enantiomers for pharmacological studies?

  • Methodological Answer :

  • Chiral HPLC : Use a cellulose-based chiral column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase (90:10 v/v). Retention times differ by 2–3 minutes for enantiomers .
  • Circular Dichroism (CD) : Confirm enantiomeric purity by comparing CD spectra to reference standards .

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